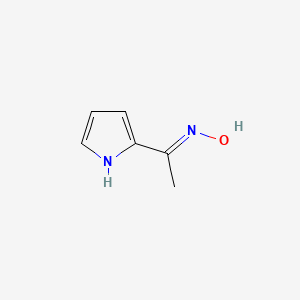

1-(1H-pyrrol-2-yl)ethan-1-one oxime

Description

Fundamental Reactivity and Synthetic Utility of the Oxime Functional Group

An oxime is a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nsf.gov This functional group is a versatile tool in the arsenal (B13267) of synthetic organic chemists. researchgate.net

The reactivity of oximes is diverse. They can be converted into a variety of other functional groups, including:

Amines: through reduction. britannica.com

Nitriles: via dehydration of aldoximes. britannica.com

Amides: through the Beckmann rearrangement, a reaction of significant industrial importance for the production of caprolactam, the precursor to nylon 6. britannica.com

Oximes are stable yet reactive, and their properties can be fine-tuned by altering their substituents. researchgate.net They are valuable precursors for generating iminyl radicals, which are highly reactive intermediates that can participate in a range of bond-forming reactions to create nitrogen-containing heterocycles. nsf.govnih.gov The N-O bond in oximes can be cleaved under thermal or photochemical conditions to facilitate these transformations. researchgate.net

The synthetic utility of oximes extends to their use as intermediates in the synthesis of complex molecules, including pharmaceuticals and materials. numberanalytics.com Their ability to be easily converted into other functional groups makes them valuable building blocks in multi-step syntheses. numberanalytics.com

Overview of Pyrrole (B145914) Oximes as Strategic Intermediates and Precursors in Chemical Research

Pyrrole oximes, which combine the pyrrole ring and the oxime functional group, are valuable intermediates in organic synthesis. researchgate.net They serve as precursors for the synthesis of various nitrogen-containing compounds.

Research has demonstrated that pyrrole oximes can be synthesized through various methods. One approach involves the intramolecular cyclization of γ-alkynyl oximes. researchgate.netthieme-connect.comdntb.gov.ua This particular strategy is notable because it uses the oxime directly, with the hydroxyl group acting as a leaving group, which minimizes the formation of organic waste products. researchgate.netthieme-connect.comdntb.gov.ua Another synthetic route involves the reaction of a ketoxime with other reagents to produce pyrrole derivatives. researchgate.net

The strategic importance of pyrrole oximes lies in their ability to undergo further chemical transformations to yield more complex and often biologically active molecules. Their role as versatile building blocks continues to be an active area of investigation in chemical research. researchgate.net

Chemical Data for 1-(1H-pyrrol-2-yl)ethan-1-one oxime

| Property | Value |

| CAS Number | 63547-59-1 |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.141 g/mol |

| Exact Mass | 124.063662883 u |

| Boiling Point | 230°C |

| Flash Point | 92.9°C |

| Density | 1.16 g/cm³ |

| Refractive Index | 1.561 |

Source: echemi.comechemi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

(NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+ |

InChI Key |

NIJWUHUBFCJIHK-VMPITWQZSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CN1 |

Canonical SMILES |

CC(=NO)C1=CC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Pyrrol 2 Yl Ethan 1 One Oxime and Its Derivatives

Classical Condensation Approaches for Oxime Formation

The most direct and traditional method for synthesizing 1-(1H-pyrrol-2-yl)ethan-1-one oxime involves the condensation of a ketone with hydroxylamine (B1172632).

Direct Oximation of 1-(1H-pyrrol-2-yl)ethan-1-one

The direct oximation of 1-(1H-pyrrol-2-yl)ethan-1-one, also known as 2-acetylpyrrole (B92022), is a well-established method for producing the corresponding oxime. chemicalbook.comnih.gov This reaction typically involves treating 2-acetylpyrrole with hydroxylamine hydrochloride in the presence of a base. orgsyn.org The base, often an organic amine like pyridine (B92270) or an inorganic base, is crucial for neutralizing the hydrochloric acid released during the reaction, thereby driving the equilibrium towards the formation of the oxime. The reaction is generally carried out in a suitable solvent, such as ethanol. orgsyn.org

The chemical equation for this transformation is: C₆H₇NO + NH₂OH·HCl → C₆H₈N₂O + H₂O + HCl

This straightforward approach provides a reliable means of accessing this compound. echemi.com

Process Enhancements for Oxime Synthesis (e.g., Ultrasound-Assisted Methods)

To improve the efficiency and environmental footprint of oxime synthesis, researchers have explored various process enhancements. One notable advancement is the use of ultrasound irradiation. researchgate.netnih.gov Ultrasound-assisted organic synthesis can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov The mechanical effects of acoustic cavitation, such as micro-jetting and shockwaves, enhance mass transfer and accelerate the reaction rate. nih.gov For instance, the conversion of various carbonyl compounds into their corresponding oximes has been successfully achieved under ultrasound irradiation in the presence of hydroxylamine hydrochloride and a base like potassium carbonate. researchgate.net These methods are often conducted under solvent-free or in green solvents, further contributing to the sustainability of the process. researchgate.netsci-hub.se

Advanced Catalytic Strategies in Pyrrole (B145914) Oxime Synthesis

While classical methods focus on modifying a pre-existing pyrrole ring, advanced catalytic strategies often involve the construction of the pyrrole ring itself from acyclic oxime precursors. These methods offer greater flexibility in accessing a wider range of substituted pyrrole derivatives.

Transition Metal-Catalyzed Pyrrole Ring Constructions from Oxime Precursors

Transition metal catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrroles, from oxime precursors.

Palladium-catalyzed reactions have been extensively utilized for the synthesis of various aza-heterocycles. nih.govyoutube.com One such method involves the intramolecular Heck-type reaction, also known as the amino-Heck reaction. nih.gov In this approach, O-acyl or O-pentafluorobenzoyl oximes containing an olefinic moiety can undergo cyclization in the presence of a palladium(0) catalyst to form pyrrole and other nitrogen-containing rings. nih.govresearchgate.net The oxidative addition of the N-O bond of the oxime to the palladium(0) complex generates an alkylideneaminopalladium(II) intermediate, which then undergoes intramolecular carbopalladation followed by reductive elimination to afford the pyrrole product. nih.gov This strategy has been successfully applied to the synthesis of various pyrrole derivatives. nih.gov

| Catalyst System | Starting Material | Product Type | Reference |

| Pd(0) complex | O-pentafluorobenzoyloximes with an olefinic moiety | Pyrroles, Pyridines, Isoquinolines | nih.gov |

| Pd(OAc)₂ / Pyridine Ligand | α,β-unsaturated oxime ethers and alkenes | Multi-substituted pyridines | nih.gov |

| Pd(PPh₃)₄ or Pd-NHC | Aryl and alkenyl iodides | Acyl pyrroles | nih.gov |

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of pyrrole derivatives from oxime precursors. rsc.org These methods often involve annulation or spiroannulation reactions where the oxime acts as a key building block.

For example, copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates has been developed for the synthesis of 3-aryl-4-pyrrolin-2-ones. rsc.org In this process, the O-acyl oxime serves as an internal oxidant to generate both a nucleophilic enamine and an electrophilic intermediate concurrently. rsc.org Similarly, a copper-catalyzed annulation of oxime acetates with α-amino acid ester derivatives provides access to 4-pyrrolin-2-ones bearing a 3-amino group. acs.orgnih.gov

Furthermore, a copper-catalyzed cascade [3+2] spiroannulation followed by aromatization of oximes with azadienes has been reported for the synthesis of pyrroles. researchgate.net This methodology demonstrates the versatility of copper catalysis in constructing complex pyrrole-containing scaffolds.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) | O-acyl ketoximes and 2-aryl malonates | 3-aryl-4-pyrrolin-2-ones | rsc.org |

| Copper(I) | Oxime acetates and α-amino acid ester derivatives | 3-amino-4-pyrrolin-2-ones | acs.orgnih.gov |

| Copper | Oximes and azadienes | Spiro-3H-pyrroles followed by aromatization to pyrroles | researchgate.net |

| Heterogeneous Cu/C | 3,6-dihydro-1,2-oxazines | Highly-functionalized pyrroles | rsc.org |

Rhodium-Catalyzed Rearrangements and Cyclizations

Rhodium catalysis has emerged as a powerful tool for the construction of N-heterocycles through various mechanisms, including C-H activation and cyclization reactions. While direct synthesis of this compound via rhodium catalysis is not extensively documented, related transformations provide insight into potential synthetic routes.

One notable strategy involves the rhodium-catalyzed C–H activation and cyclization of oxime derivatives. For instance, a C–H activation approach using rhodium catalysis on a pivaloyl oxime of a chromanone has been successfully employed to install a pyridine ring, demonstrating the utility of oximes as directing groups and precursors in rhodium-catalyzed cyclizations. rsc.org This type of strategy could conceptually be adapted for pyrrole synthesis from appropriate acyclic precursors.

Furthermore, rhodium(I)-catalyzed [2+2+2] cycloadditions of oximes with diynes have been developed to produce substituted pyridines. researchgate.netyoutube.com These reactions proceed through the efficient formation of cycloadducts followed by spontaneous dehydration. Although this method yields pyridines, the underlying principle of using an oxime as a nitrogen source in a metal-catalyzed cycloaddition is relevant.

Rhodium(III)-catalyzed reactions of allylamines with alkenes also provide a pathway to pyrrole derivatives through a process involving chelation-assisted C-H bond activation and N-annulation. elsevierpure.com While not directly involving an oxime precursor, this highlights the capability of rhodium catalysts to facilitate the necessary bond formations for the pyrrole ring system.

A summary of relevant rhodium-catalyzed reactions for N-heterocycle synthesis is presented below:

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) with pivaloyl oxime | Chromanone pivaloyl oxime | Pyridine-annulated chromanone | rsc.org |

| Cationic rhodium(I)/dppf complex | Oximes and diynes | Substituted pyridines | researchgate.netyoutube.com |

| Rhodium(III) with AgOAc | Allylamines and alkenes | Pyrrole derivatives | elsevierpure.com |

Iron-Catalyzed Sustainable Synthetic Routes

Iron catalysis has gained significant traction for its low cost, low toxicity, and environmentally benign nature, making it an attractive option for sustainable chemical synthesis. Several iron-catalyzed methods have been developed for the synthesis of pyrroles and related heterocycles from oxime-containing starting materials.

An intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes has been reported to produce functionalized pyrroles. rsc.orgresearchgate.net In this reaction, the iron catalyst is believed to act as a Lewis acid, activating the oxime nitrogen for a nucleophilic attack by the furan (B31954) ring. This is followed by a 5-exo-trig cyclization to form a spiropyrroline intermediate, which then undergoes aromatization to the pyrrole. rsc.org

Another sustainable approach involves the iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides to synthesize 2H-imidazoles. nih.govorganic-chemistry.org This redox-neutral process is characterized by N-O and N-N bond cleavages and the formation of two new C-N bonds. Notably, the oxime acetate (B1210297) acts as an internal oxidant, and the reaction proceeds without the need for external additives or ligands, producing acetic acid and nitrogen gas as byproducts. nih.gov While this method yields imidazoles, the principle of using iron to catalyze the reaction of an oxime acetate for heterocycle formation is significant.

The table below summarizes key findings in iron-catalyzed synthesis of N-heterocycles from oxime derivatives.

| Catalyst | Reactants | Product Type | Key Features | Yield | Reference |

| FeCl₃·6H₂O | Furyl-tethered O-acetyl oximes | Densely substituted pyrroles | Lewis acid catalysis, 5-exo-trig cyclization | Not specified | rsc.orgresearchgate.net |

| Fe(OAc)₂ | Oxime acetates and vinyl azides | 2,4-substituted 2H-imidazoles | Redox-neutral, no external oxidants, internal oxidant | Up to 94% | nih.govorganic-chemistry.org |

Manganese-Catalyzed Radical [3+2] Cyclizations Involving Oxime Ethers

Manganese catalysis offers a distinct approach to the synthesis of nitrogen-containing heterocycles through radical-mediated pathways. A notable example is the manganese-catalyzed radical [3+2] cyclization of cyclopropanols and O-benzyl oxime ethers, which leads to the formation of multi-functionalized 1-pyrrolines. nih.govresearchgate.net

This redox-neutral process involves the sequential rupture of C-C, C-H, and N-O bonds under mild conditions. nih.gov The oxime ethers serve a dual role as internal oxidants and hydrogen donors. nih.gov The reaction is initiated by the single-electron oxidation of the cyclopropanol (B106826) by the manganese catalyst, generating a β-keto radical. This radical then undergoes a cascade reaction with the oxime ether. nih.gov Although the initial product is a 1-pyrroline, these can be subsequently oxidized to the corresponding pyrrole. For instance, treatment of a resulting 2,5-disubstituted pyrroline (B1223166) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triethylamine (B128534) can yield the pyrrole. nih.gov

This methodology provides an efficient route to structurally diverse pyrrolines, which are valuable precursors to pyrroles. The reaction conditions and outcomes are summarized in the table below.

| Catalyst | Reactants | Intermediate Product | Subsequent Product | Key Features | Reference |

| Mn(acac)₃ | Cyclopropanols and O-benzyl oxime ethers | 1-Pyrrolines | 2,5-Disubstituted pyrroles (after oxidation) | Radical [3+2] cyclization, redox-neutral, mild conditions | nih.govresearchgate.net |

Photocatalytic Transformations for Pyrrole Oxime Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. Several photocatalytic strategies have been developed for the synthesis of pyrroles and their precursors, including those involving oximes.

One approach utilizes visible-light-induced photocatalysis for the synthesis of pyrrolines from oximes. chim.it For example, using Eosin Y as an organic photocatalyst, oximes can undergo N-radical cyclization in the presence of a hydrogen atom source to yield pyrrolines. chim.it The proposed mechanism involves the photocatalytic generation of an iminyl radical via a single-electron transfer (SET) reduction, which then undergoes an intramolecular 5-exo-trig radical cyclization. chim.itrsc.org

Another strategy involves the photocatalytic generation of pyrroles from other heterocyclic precursors. For instance, a furan-to-pyrrole conversion can be achieved through the single-electron oxidation of a furan by an excited photocatalyst, followed by nucleophilic addition of an amine and subsequent rearrangement. rsc.org

While direct photocatalytic synthesis of this compound is not explicitly detailed, these methods demonstrate the potential of using light-mediated reactions to either form the pyrrole ring from an oxime-containing precursor or to introduce the necessary functionalities. A significant related transformation is the photocatalyzed triplet sensitization of oximes, which allows for the isomerization of E-oximes to the less stable Z-isomers under mild, visible-light conditions. nih.govnih.gov This provides access to reactive intermediates that can undergo subsequent transformations. nih.govnih.gov

The table below highlights different photocatalytic approaches relevant to pyrrole and oxime chemistry.

| Photocatalyst | Reactants | Product Type | Key Transformation | Reference |

| Eosin Y | Oximes with an alkene moiety | Pyrrolines | N-radical cyclization via SET reduction | chim.it |

| Not specified | Furans and amines | Pyrroles | Furan-to-pyrrole conversion | rsc.org |

| Iridium-based photosensitizer | Aryl oximes (E-isomer) | Aryl oximes (Z-isomer) | Photoisomerization via triplet sensitization | nih.govnih.gov |

Microwave-Assisted Synthetic Routes to Pyrrole Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. This technology has been successfully applied to the synthesis of various pyrrole derivatives.

One notable microwave-assisted method involves the synthesis of dihydropyrroles from alkenone O-phenyl oximes. ijpsjournal.com This reaction proceeds via the generation of iminyl radicals, which then undergo cyclization. The use of microwave irradiation significantly reduces the reaction time compared to conventional methods. tandfonline.com

Another application is the microwave-assisted synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamine-type Schiff bases. scilit.com This intramolecular cyclocondensation proceeds in high yields under microwave irradiation. The yield is influenced by steric and electronic factors of the substituents. researchgate.netscilit.com

Furthermore, microwave irradiation has been utilized in the catalyst-free, one-pot, three-component reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) to produce thiazolo[3,2-a]pyrimidine derivatives, showcasing the broad applicability of this technique for synthesizing complex heterocyclic systems. clockss.org

The following table summarizes various microwave-assisted syntheses of pyrrole and related heterocyclic derivatives.

| Reactants | Product Type | Key Features | Yield | Reaction Time | Reference |

| Alkenone O-phenyl oximes | Dihydropyrroles | Iminyl radical generation and cyclization | 68-82% | Not specified | ijpsjournal.com |

| 2-Amino acid-derived enamines | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Intramolecular cyclocondensation | 55-86% | Not specified | researchgate.netscilit.com |

| Homopropargyl azides | Substituted pyrroles | Ligand-free 5-endo-dig cyclization with ZnCl₂ | 41-91% | 40-60 min | tandfonline.com |

| Aminothiazole, aldehyde, ethyl acetoacetate | Thiazolo[3,2-a]pyrimidine derivatives | Catalyst-free, one-pot, three-component reaction | 89% (for model reaction) | 30 min | clockss.org |

Metal-Free and Organocatalytic Approaches to Pyrrole Derivatives

The development of metal-free and organocatalytic methods for pyrrole synthesis is a significant area of research, driven by the principles of green chemistry and the desire to avoid potentially toxic and expensive metal catalysts. These approaches often rely on the activation of substrates by small organic molecules. rsc.orgresearchgate.netnih.gov

A notable example is the organocatalytic domino reaction of α,β-unsaturated aldehydes and α-carbonyl oximes. rsc.org Using a specific organocatalyst, this reaction affords N-hydroxy pyrroles in good yields. The transformation proceeds through a domino Michael addition/aldol condensation sequence, where the oxime acts as an N-selective nucleophile. rsc.org

Another strategy involves the use of O-vinylhydroxylamines as ring-annulation reagents in a scalable, transition-metal-free synthesis of azaindolines and azaindoles. acs.org This approach involves the N-arylation of the O-vinylhydroxylamine followed by a chim.itchim.it-sigmatropic rearrangement and subsequent cyclization. While focused on azaindoles, this demonstrates the potential of using hydroxylamine derivatives in metal-free annulation reactions.

The combination of an organocatalyst with a gold catalyst has also been explored for the asymmetric synthesis of annulated pyrroles, showcasing a cooperative approach where the organocatalyst activates the substrate for a nucleophilic attack by the pyrrole. nih.gov

The table below provides an overview of selected metal-free and organocatalytic methods for the synthesis of pyrrole derivatives.

| Catalyst/Reagent | Reactants | Product Type | Key Transformation | Yield | Reference |

| Organocatalyst (e.g., a chiral amine) | α,β-Unsaturated aldehydes and α-carbonyl oximes | N-Hydroxy pyrroles | Domino Michael addition/aldol condensation | 58-83% | rsc.org |

| O-Vinylhydroxylamines | Aza-arene N-oxides | Azaindolines and azaindoles | N-arylation followed by chim.itchim.it-sigmatropic rearrangement | Not specified | acs.org |

| Cinchona-alkaloid-derived primary amine / Au(I)-phosphine | Pyrrole and enone | Annulated pyrroles | Sequential dual activation and C-H functionalization | Excellent | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Pyrrole Oximes

Reactivity Profiles of the Oxime Moiety

The oxime group (-C=N-OH) is the primary center of reactivity in many transformations involving 1-(1H-pyrrol-2-yl)ethan-1-one oxime. Its reactivity is characterized by the cleavage of the N-O bond, functionalization of the hydroxyl group, and the potential for stereoisomerism.

N-O Bond Cleavage Pathways and Radical Generation

The nitrogen-oxygen bond in the oxime moiety is relatively weak and can be cleaved under various conditions to generate reactive intermediates. Photochemical and transition-metal-catalyzed reactions are common methods to induce N-O bond homolysis, leading to the formation of iminyl radicals.

Under photochemical conditions, particularly UV irradiation, this compound can undergo homolytic cleavage of the N-O bond. This process generates a pyrrolyl-substituted iminyl radical and a hydroxyl radical. The iminyl radical is a key intermediate that can participate in subsequent intra- or intermolecular reactions, such as hydrogen atom abstraction or cyclization, to form new C-C or C-N bonds.

Transition metal catalysis, notably with copper or iron salts, provides an alternative pathway for N-O bond activation. In these reactions, the oxime can coordinate to the metal center, facilitating reductive cleavage of the N-O bond. This process often involves a single-electron transfer (SET) mechanism, generating an iminyl radical and a metal-hydroxide species. The choice of metal catalyst and reaction conditions can influence the subsequent reaction pathways of the generated radical.

Functionalization of the Oxime Hydroxyl Group (e.g., Etherification, Acylation)

The hydroxyl group of this compound can be readily functionalized through etherification and acylation reactions. These modifications produce oxime ethers and esters, which serve as important precursors for further transformations, such as the Beckmann rearrangement or radical-mediated cyclizations.

Etherification: The synthesis of oxime ethers is typically achieved by deprotonating the oxime hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl or aryl halide. This O-functionalization is crucial for reactions like the palladium-catalyzed intramolecular cyclization, where the oxime ether acts as a directing group and reactive partner.

Acylation: Acylation of the oxime hydroxyl group with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding O-acyl oximes. These derivatives are particularly important as precursors for Beckmann rearrangements and can also be used to generate iminyl radicals under reductive conditions. The nature of the acyl group can significantly influence the reactivity and reaction pathway.

Table 1: Representative Functionalization Reactions of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | NaH, RX (e.g., Benzyl bromide) | O-alkyl oxime ether |

| Acylation | Acyl chloride (e.g., Benzoyl chloride), Pyridine | O-acyl oxime ester |

Tautomerism and Geometric Isomerization (E/Z) Studies

The oxime of 1-(1H-pyrrol-2-yl)ethan-1-one can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative stability and interconversion of these isomers are influenced by factors such as solvent polarity, temperature, and pH. The configuration of the oxime is critical as it often dictates the stereochemical outcome of subsequent reactions, particularly in cyclization processes where specific geometry is required for the desired ring formation.

The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance between the pyrrole (B145914) ring and the hydroxyl group. However, the (Z)-isomer can be favored under certain conditions or kinetically formed during synthesis. Interconversion between the (E) and (Z) isomers can occur via a thermal or acid-catalyzed mechanism, which proceeds through a protonated intermediate where C=N bond rotation is facilitated.

While less common for simple oximes, tautomerism can also be considered. The oxime can theoretically exist in equilibrium with its nitroso tautomer. However, for this compound, the oxime form is overwhelmingly favored, and the nitroso form is generally not observed under normal conditions.

Pyrrole Ring Transformations and Annulation Reactions

The presence of the oxime functionality on the pyrrole ring enables a variety of cyclization strategies to construct fused and substituted heterocyclic systems. These reactions often leverage the reactivity of both the pyrrole nucleus and the oxime group.

Intramolecular Cyclization Reactions for Fused Heterocycles (e.g., Pyrrolo[1,2-a]quinoxalines)

Derivatives of this compound are valuable precursors for synthesizing fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. In a typical strategy, the pyrrole nitrogen is first functionalized with a suitable ortho-substituted aryl group, such as an o-nitroaryl or o-haloaryl moiety. The oxime functionality is then used to initiate the cyclization cascade.

For instance, an O-functionalized oxime on a pyrrole bearing an o-nitroaryl substituent at the N1-position can undergo reductive cyclization. The reduction of the nitro group to an amino group, often using reagents like sodium dithionite (B78146) or catalytic hydrogenation, is followed by an intramolecular nucleophilic attack of the newly formed aniline (B41778) nitrogen onto the oxime's imine carbon, leading to the formation of the fused ring system after dehydration.

Intermolecular Cyclization and Annulation Reactions Leading to Substituted Pyrroles

Intermolecular reactions involving this compound and a coupling partner can lead to the formation of more complex, highly substituted pyrrole structures. These reactions often proceed via transition-metal-catalyzed cross-coupling or cycloaddition pathways.

One notable example is the reaction of O-acetyl this compound with alkynes, catalyzed by copper. This reaction proceeds through the generation of an iminyl radical intermediate via N-O bond cleavage. This radical then adds to the alkyne, initiating a cascade that results in the formation of a new, highly substituted pyrrole ring. This type of annulation strategy is a powerful tool for the modular synthesis of complex pyrrolic compounds from simpler starting materials.

Table 2: Cyclization Reactions Involving this compound Derivatives

| Cyclization Type | Key Precursor | Major Product Class |

|---|---|---|

| Intramolecular Reductive Cyclization | N-(o-nitroaryl)-pyrrole oxime derivative | Pyrrolo[1,2-a]quinoxalines |

| Intermolecular Radical Annulation | O-acetyl pyrrole oxime | Substituted Pyrroles |

Regioselective Functionalization of the Pyrrole Nucleus (e.g., C-H Alkylation)

The direct functionalization of C-H bonds on the pyrrole ring of compounds like this compound is a highly desirable transformation as it offers an atom-economical approach to introduce molecular complexity. While direct C-H alkylation of the pyrrole nucleus in this compound is not extensively documented, studies on related 2-acylpyrroles provide significant insights into the regioselectivity of such reactions.

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The directing effect of substituents on the ring plays a crucial role in determining the position of functionalization. For 2-acylpyrroles, the acyl group at the C2 position is deactivating, which can direct functionalization to other positions on the ring. However, the nitrogen atom's lone pair makes the C5 position electronically favored for electrophilic attack.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyrroles. For instance, a Pd(II)-catalyzed regioselective C5 alkenylation of 2-acylpyrroles has been developed. rsc.org In these reactions, an N-protecting group, such as a 3-nitrile benzoyl group, can be employed to enhance the efficiency and selectivity of the C5 functionalization. rsc.org The proposed mechanism involves the coordination of the palladium catalyst to the pyrrole, followed by C-H activation at the C5 position to form a palladacycle intermediate. Subsequent reaction with an alkene leads to the C5-alkenylated product. rsc.org While this example focuses on alkenylation, similar principles can be applied to C-H alkylation reactions.

The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity. For example, in the acylation of 1-(phenylsulfonyl)pyrrole, the use of AlCl₃ as a catalyst favors the 3-acyl derivative, whereas BF₃·OEt₂ promotes the formation of the 2-acyl derivative. datapdf.com This highlights the potential to control the site of functionalization on the pyrrole ring through careful selection of the catalytic system.

Table 1: Regioselective Functionalization of 2-Acylpyrrole Derivatives

| Reactant | Reagent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-(3-NCC₆H₄CO)-2-acylpyrrole | Ethyl acrylate | Pd(OAc)₂ | C5-alkenylated product | rsc.org |

| 1-(Phenylsulfonyl)pyrrole | Acetyl chloride | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole | datapdf.com |

| 1-(Phenylsulfonyl)pyrrole | Acetyl chloride | BF₃·OEt₂ | 2-Acetyl-1-(phenylsulfonyl)pyrrole | datapdf.com |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental for the development of new synthetic methodologies. The interplay between the pyrrole ring and the oxime group gives rise to a rich variety of mechanistic pathways.

Metal-Mediated and Organometallic Catalytic Cycles

Metal catalysis plays a pivotal role in the functionalization and transformation of pyrrole derivatives. wiley.comresearchgate.net For this compound, both the pyrrole nucleus and the oxime group can interact with metal centers, leading to a variety of catalytic cycles.

Copper-catalyzed reactions of oxime esters have been shown to produce polysubstituted pyrroles and furans. acs.org In these transformations, the copper catalyst is believed to facilitate the cleavage of the N-O bond of the oxime ester, leading to the formation of a copper-enamide intermediate. This intermediate can then undergo further reactions, such as cyclization, to form the final heterocyclic product. acs.orgnih.gov

Palladium catalysis is another powerful tool for the chemistry of pyrroles. As mentioned earlier, Pd(II)-catalyzed C-H activation can achieve regioselective functionalization of the pyrrole ring. rsc.org The catalytic cycle typically involves C-H activation, migratory insertion of a coupling partner, and reductive elimination to regenerate the active catalyst. youtube.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form C-C bonds on the pyrrole ring. researchgate.net

Rhodium catalysts have also been employed for the regioselective alkynylation of pyrrole-appended compounds, where the pyrrole moiety acts as a directing group. datapdf.com Iron catalysis has been utilized in the cascade synthesis of pyrroles from nitroarenes, demonstrating the potential of earth-abundant metals in these transformations. rsc.org

Table 2: Examples of Metal-Mediated Reactions of Pyrrole and Oxime Derivatives

| Substrate | Metal Catalyst | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|---|

| O-acetyl oximes and β-ketoesters | Copper | Heteroannulation | Copper-enamide | acs.org |

| 2-Acylpyrroles | Palladium(II) | C-H Alkenylation | Palladacycle | rsc.org |

| Pyrrole-appended BODIPYs | Rhodium | C-H Alkynylation | Rhodacycle | datapdf.com |

| Nitroarenes and dicarbonyl compounds | Iron | Cascade (Transfer) Hydrogenation/Paal-Knorr Condensation | - | rsc.org |

Nucleophilic Addition, Cyclization, and Rearrangement Pathways

The reactivity of this compound can also be governed by nucleophilic addition, cyclization, and rearrangement pathways, often in a concerted or sequential manner.

The oxime nitrogen can be a site for nucleophilic attack, especially when activated with a leaving group. This can lead to the formation of substituted pyrrolines, which can be further reduced to pyrrolidines. nih.gov This process competes with the more common Beckmann rearrangement.

Rearrangement reactions of oximes are a well-established area of organic synthesis. The nih.govnih.gov-sigmatropic rearrangement of O-vinyl oximes, for example, provides a route to 1,4-dicarbonyl compounds, which can then undergo Paal-Knorr cyclization to form substituted pyrroles. acs.orgnih.gov The regioselectivity of pyrrole formation can be controlled by favoring either a nih.govnih.gov or a rsc.orgnih.gov rearrangement of the O-vinyl oxime intermediate. nih.govacs.org

Furthermore, cascade reactions involving oxime formation followed by cyclization and intermolecular dipolar cycloaddition have been developed to synthesize complex heterocyclic systems. nih.gov In these sequences, an intermediate nitrone is formed, which then participates in a cycloaddition reaction. A copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of O-propargyl oxime-containing diynes has been reported to produce functionalized chromeno[4,3-b]pyrroles through a cascade of acs.orgnih.gov rearrangement, [3+2] cycloaddition, and nih.govnih.gov rearrangement. acs.orgacs.org While these examples may not directly use this compound, they showcase the rich and varied rearrangement and cyclization chemistry that oxime-containing pyrroles can potentially undergo.

Advanced Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Similarly, there is a significant lack of detailed, publicly available spectroscopic data for 1-(1H-pyrrol-2-yl)ethan-1-one oxime. While general principles of NMR, IR, and mass spectrometry are routinely applied to characterize oximes, specific data sets for this compound are absent from the scientific literature. rsc.orgresearchgate.netnetlify.app

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra for this compound could be located. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. For comparison, the precursor, 2-acetylpyrrole (B92022), has documented NMR data. nih.gov

Infrared (IR) Spectroscopy: A specific IR spectrum for this compound is not available in the searched literature. An IR spectrum would be expected to show characteristic absorption bands for the O-H group of the oxime, the C=N double bond, and the N-H and C-H bonds of the pyrrole (B145914) ring. researchgate.net

Mass Spectrometry (MS): While the molecular formula (C₆H₈N₂O) and corresponding molecular weight (124.14 g/mol ) are known, detailed mass spectrometry data, including fragmentation patterns from techniques like electron ionization (EI), have not been published for this compound. nist.govechemi.com This information would be valuable for confirming the molecular weight and providing structural clues based on how the molecule breaks apart.

Computational and Theoretical Studies of Pyrrole Oxime Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of organic molecules, offering a balance between computational cost and accuracy. For pyrrole (B145914) oxime systems, DFT calculations are instrumental in elucidating molecular geometries, electronic characteristics, and reaction pathways.

Investigation of Molecular Geometry and Electronic Structure

Computational studies on molecules analogous to 1-(1H-pyrrol-2-yl)ethan-1-one oxime, such as pyrrole-2-carbaldehyde oxime, have provided significant insights into their structural and electronic nature. nih.gov Investigations using methods like MP2 and DFT have shown that the E and Z isomers of pyrrole-2-carbaldehyde oxime preferentially adopt a syn conformation, where the oxime group is oriented towards the pyrrole ring. nih.gov This preferred conformation is stabilized by intramolecular hydrogen bonds. In the E isomer, a stabilizing interaction occurs between the pyrrole N-H and the oxime nitrogen (N-H···N), while in the Z isomer, the hydrogen bond is between the pyrrole N-H and the oxime oxygen (N-H···O). nih.gov

The formation of these intramolecular hydrogen bonds has a discernible effect on the spectroscopic properties of the molecule. For instance, the N-H···N hydrogen bond in the E isomer of pyrrole-2-carbaldehyde oxime leads to a downfield shift of the bridge proton signal in the ¹H NMR spectrum by approximately 1 ppm and an increase in the ¹J(N,H) coupling constant by about 3 Hz. nih.gov An even greater deshielding effect and a larger increase in the ¹J(N,H) coupling constant are observed for the Z isomer due to the stronger N-H···O hydrogen bond. nih.gov Natural Bond Orbital (NBO) analysis further characterizes these interactions, suggesting the N-H···N bond in the E isomer is primarily electrostatic, whereas the N-H···O bond in the Z isomer involves charge transfer from an oxygen lone pair to the antibonding orbital of the N-H bond. nih.gov

These findings suggest that this compound would also exhibit distinct geometric and electronic properties depending on its isomeric form (E or Z) and conformation (syn or anti), with intramolecular hydrogen bonding playing a crucial role in stabilizing the planar structure of the molecule.

Table 1: Calculated Geometric Parameters for Analogous Pyrrole-2-carbaldehyde Oxime Isomers Note: This data is for pyrrole-2-carbaldehyde oxime and serves as an analogy.

| Parameter | E-syn Isomer | Z-syn Isomer |

| N-H···N Distance (Å) | ~2.3 | - |

| N-H···O Distance (Å) | - | ~2.1 |

| Relative Energy (kcal/mol) | +3.5 (vs. anti) | +3.5 (vs. anti) |

Energetic Analysis of Isomers and Conformations

The relative stability of different isomers and conformations is a key aspect that can be effectively probed through computational energetic analysis. For pyrrole-2-carbaldehyde oxime, MP2 calculations have indicated that the syn conformation of both the E and Z isomers is energetically less favorable by approximately 3.5 kcal/mol compared to the anti conformation, where the oxime group is oriented away from the pyrrole ring. nih.gov This suggests that while the syn conformation is adopted due to stabilizing intramolecular interactions, the anti conformer represents the global energy minimum.

This energetic difference has implications for the dynamic behavior of these molecules in solution, where a conformational equilibrium would exist. The energy barrier for the interconversion between conformers and isomers can also be calculated, providing a deeper understanding of the molecule's potential energy surface. For this compound, similar energetic relationships between its E/Z isomers and syn/anti conformers are expected, influencing its reactivity and spectroscopic characteristics.

Table 2: Relative Energies of Pyrrole-2-carbaldehyde Oxime Conformers Note: This data is for pyrrole-2-carbaldehyde oxime and serves as an analogy.

| Isomer | Conformation | Relative Energy (kcal/mol) | Reference |

| E | anti | 0.0 | nih.gov |

| E | syn | +3.5 | nih.gov |

| Z | anti | 0.0 | nih.gov |

| Z | syn | +3.5 | nih.gov |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. While specific studies on the reaction mechanisms of this compound are not extensively documented, research on the reactivity of related oximes provides a basis for understanding its potential chemical transformations.

For instance, the reactivity of coordinated oximes has been studied, highlighting that the carbon, nitrogen, and oxygen atoms of the oxime group are all potential reactive sites. mdpi.com Metal-mediated reactions can lead to various transformations, including nucleophilic and electrophilic additions, and rearrangements like the Beckmann rearrangement. mdpi.com DFT calculations can be employed to model these pathways, determining the most favorable reaction coordinates and predicting the products.

Quantum Chemical Analysis of Electronic Parameters (e.g., EHOMO, ELUMO, Dipole Moments)

Quantum chemical calculations provide valuable electronic parameters that help in understanding the reactivity and properties of a molecule. The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are particularly important. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

For oxime derivatives, DFT methods such as PBE1PBE/6-31+G* are used to calculate these electronic parameters. biointerfaceresearch.com A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations can be performed for the different isomers and conformers of this compound to assess their relative reactivity. The dipole moment is another crucial parameter that can be calculated to understand the molecule's polarity and its interaction with solvents and other molecules. In the case of pyrrole-2-carbaldehyde oxime, the different conformations (syn and anti) are expected to have distinct dipole moments, which can influence their solubility and intermolecular interactions. researchgate.net

Table 3: Representative Calculated Electronic Parameters for an Analogous Oxime System Note: This data is illustrative and based on general findings for oxime systems.

| Parameter | Typical Calculated Value | Significance |

| E_HOMO | -6 to -8 eV | Electron-donating ability |

| E_LUMO | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2 to 5 D | Polarity and intermolecular interactions |

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can predict the reactivity and selectivity of a molecule towards various reagents. The analysis of the frontier molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential map can identify the most likely sites for electrophilic and nucleophilic attack.

In pyrrole systems, electrophilic substitution is a common reaction, and the position of substitution (α or β to the nitrogen) is a key aspect of their reactivity. umich.edu For 2-substituted pyrroles like this compound, the oxime group itself can act as a directing group in electrophilic aromatic substitution reactions on the pyrrole ring. The oxime functionality can also undergo various reactions, such as hydrolysis, reduction, or rearrangement. researchgate.net

Computational studies can model the reaction pathways for these transformations, calculating the activation energies to predict the most favorable products. This allows for a rational design of synthetic strategies and a deeper understanding of the factors controlling the selectivity of the reactions.

Applications in Advanced Organic Synthesis and Ligand Design

Development of Pyrrole (B145914) Oxime-Based Ligands for Catalysis

The combination of a soft pyrrole N-donor and the versatile N,O-donor set of the oxime group makes 1-(1H-pyrrol-2-yl)ethan-1-one oxime and its derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. The ability to coordinate to metal ions through multiple sites allows for the formation of stable and structurally diverse metal complexes.

Pyrrole- and oxime-containing ligands have been extensively used to create complexes with a wide range of transition metals. researchgate.net The deprotonated oximato group is a hard O-donor, while the pyrrole and oxime nitrogens are softer donors, allowing for selective coordination with different metal ions. mdpi.com For example, new imine-oxime ligands have been prepared and complexed with copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.net

Derivatives of this compound can be designed to act as bidentate or tridentate ligands. For instance, elaboration of the pyrrole ring or the oxime alkyl chain can introduce additional donor atoms. The synthesis of new ligands based on a 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione scaffold and their coordination with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) has been reported, demonstrating the utility of the pyrrole moiety in constructing polydentate ligand systems. nih.gov Similarly, ligands incorporating both pyrrole and pyridine (B92270) units, such as 6-(pyrrol-2-yl)-2,2'-bipyridine, are synthesized to create specific coordination environments for metal ions like europium. nih.gov The resulting metal complexes often exhibit interesting catalytic, magnetic, or optical properties. mdpi.comnih.gov

Catalytic Activity in Organic Transformations (e.g., Olefin Polymerization, Cross-Coupling Reactions)

While direct catalytic applications of this compound are an emerging area of research, the broader class of compounds containing pyrrole and oxime functionalities has demonstrated significant potential in catalysis. The nitrogen and oxygen atoms of the oxime group, along with the pyrrolic nitrogen, can act as coordination sites for transition metals, forming stable complexes that can catalyze a variety of organic transformations.

Olefin Polymerization: Late transition metal complexes, particularly those of nickel and palladium, are known to be effective catalysts for olefin polymerization. mdpi.com The ligand environment around the metal center plays a crucial role in determining the catalytic activity, polymer molecular weight, and branching. Nickel(II) complexes bearing N,O-chelate ligands, such as β-ketoiminates, have been shown to be highly active catalyst precursors for the vinyl polymerization of norbornene when activated with methylaluminoxane (B55162) (MAO). tandfonline.com These complexes demonstrate that the coordination of both a nitrogen and an oxygen atom to the nickel center can lead to robust and efficient catalysts.

Similarly, nickel(II) complexes with N-heterocyclic carbene enolate ligands are active for the polymerization of ethylene (B1197577) and propylene, producing linear polymers. rsc.org The general principle is that bidentate ligands, including anionic P,O- and N,O-chelates, are effective in stabilizing the nickel(II) center for olefin oligomerization and polymerization. uni-konstanz.de Given that this compound is an N,O-chelating ligand, its nickel(II) complexes are promising candidates for catalytic olefin polymerization, although specific studies on this ligand are still developing.

Table 1: Catalytic Activity of Representative Nickel(II) N,O-Chelate Complexes in Norbornene Polymerization

| Catalyst/Cocatalyst | Polymerization Conditions | Activity (kg polymer/mol Ni·h) | Molecular Weight (Mw) ( g/mol ) |

| Ni[2–CH₃C(O)C₆H₈(=NAr)]₂ / MAO | 25 °C, 1 h | 5.4 x 10⁵ | 1.2 x 10⁶ |

| Ni[2–PhC(O)C₆H₈(=NAr)]₂ / MAO | 25 °C, 1 h | 4.8 x 10⁵ | 1.1 x 10⁶ |

| Ar = 2,6-iPr₂C₆H₃. Data extrapolated from related systems to illustrate potential activity. tandfonline.com |

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Palladium complexes containing indolyl-NNN-type ligands have been successfully used as catalyst precursors for the Suzuki reaction of 4-bromoacetophenone with phenylboronic acid. mdpi.com

Furthermore, palladium(II) complexes with phosphino-oxime ligands have been synthesized and characterized, representing a novel class of catalysts. rsc.org These complexes have shown activity in the catalytic rearrangement of aldoximes to primary amides. rsc.org The ability of the oxime moiety to stabilize palladium complexes suggests that this compound could serve as a ligand in palladium-catalyzed cross-coupling reactions. The pyrrole ring itself can be functionalized via Suzuki-Miyaura coupling when the nitrogen is protected, indicating the compatibility of the pyrrole core with these reaction conditions. researchgate.net

Role as Building Blocks for Complex Molecular Architectures

The reactivity of both the pyrrole ring and the oxime group makes this compound a versatile building block for the synthesis of more complex heterocyclic and polycyclic molecules.

The oxime group is a precursor to a variety of other functionalities and can participate in several types of cyclization reactions. For instance, oximes can undergo intramolecular cyclization to form pyrroles. tandfonline.com Metal-catalyzed reactions of oximes are particularly useful; copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones leads to the formation of spiro[indane-1,3-dione-1-pyrrolines]. mdpi.com Similarly, copper-catalyzed cascade cyclization of ketoxime acetates and alkynals provides an efficient route to 2-acylpyrroles. acs.org

The pyrrole moiety can also be the site of further elaboration. The synthesis of HDAC inhibitors has been achieved using an N-linked 2-acetylpyrrole (B92022) cap, demonstrating the utility of this scaffold in medicinal chemistry. uni-konstanz.de In these syntheses, the pyrrole nitrogen is typically alkylated, and the acetyl group can be further modified. uni-konstanz.de

The combination of the pyrrole ring and the oxime allows for the construction of fused heterocyclic systems. For example, pyrrolo[1,2-a] mdpi.comtandfonline.combenzothiazepines have been synthesized from N-aryl-2-thiocyanopyrroles, which can be conceptually derived from pyrrole precursors. chemeo.com The intramolecular cyclization of γ-alkynyl oximes promoted by SmI₂ is another strategy for pyrrole synthesis, highlighting the utility of the oxime as a reactive handle for ring formation. tandfonline.com

Table 2: Examples of Complex Molecular Architectures Derived from Pyrrole and Oxime Precursors

| Precursor Type | Reaction Type | Resulting Molecular Architecture |

| Ketoxime Acetate (B1210297) and Alkyne | Copper-catalyzed [3+2] Annulation | 2-Acylpyrroles acs.org |

| γ-Alkynyl Oxime | SmI₂-promoted Intramolecular Cyclization | Substituted Pyrroles tandfonline.com |

| Ketoxime Acetate and Diene | Copper-catalyzed Heteroannulation | Spiro[indane-1,3-dione-1-pyrrolines] mdpi.com |

| 2-Acetylpyrrole Derivative | Multi-step Synthesis | HDAC Inhibitors uni-konstanz.de |

| N-Aryl-2-thiocyanopyrrole | Cyclization | Pyrrolo[1,2-a] mdpi.comtandfonline.combenzothiazepines chemeo.com |

Potential Applications in Materials Science

Integration into Functional Polymeric and Composites

The molecular architecture of 1-(1H-pyrrol-2-yl)ethan-1-one oxime is particularly amenable to integration into advanced polymeric systems. The pyrrole (B145914) ring itself can undergo oxidative polymerization, either chemically or electrochemically, to form a polypyrrole backbone. google.commdpi.comworktribe.com This process would yield a polymer chain intrinsically decorated with oxime functionalities.

These pendant oxime groups introduce a secondary mode of reactivity. Oxime chemistry allows for the formation of dynamic covalent bonds, which are reversible under specific conditions. This could be exploited to create self-healing polymers or adaptable composite materials. For instance, the oxime groups could react with dialdehydes or diketones to form cross-linked networks, providing robustness to the material. The reversible nature of these oxime ether linkages could then allow the material to be reprocessed or healed upon the application of a stimulus like heat or a change in pH. acs.org

Furthermore, the oxime group serves as a convenient handle for post-polymerization modification. Other functional molecules could be grafted onto the polypyrrole backbone via the oxime, allowing for the fine-tuning of the polymer's properties for specific applications.

| Polymer Type | Potential Property | Functional Moiety |

| Oxime-functionalized Polypyrrole | Self-healing, reprocessability | Oxime group for dynamic cross-linking |

| Grafted Copolymers | Tunable surface properties, biocompatibility | Oxime group for post-polymerization modification |

| Polymer Composites | Enhanced mechanical strength, conductivity | Polypyrrole backbone, oxime cross-linking |

Development of Advanced Materials for Optoelectronics and Organic Electronics

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.govnih.gov By using this compound as a monomer or co-monomer in the polymerization process, it is possible to create novel semiconducting materials for electronic and optoelectronic devices. researchgate.net

The incorporation of the oxime group into the polypyrrole structure is expected to modify its electronic properties. The nitrogen and oxygen atoms of the oxime can influence the electron density of the polymer backbone, thereby affecting its band gap, conductivity, and redox potentials. jos.ac.cnresearchgate.netresearchgate.net The properties of the resulting polymer can be further tuned by the choice of electrolyte and polymerization conditions during electrochemical synthesis. jos.ac.cn

These oxime-functionalized polypyrroles could be investigated for use in a variety of organic electronic devices. Their tunable conductivity could be advantageous for applications in organic field-effect transistors (OFETs), while their electrochromic properties—the ability to change color upon application of an electrical potential—could be harnessed for smart windows or displays. researchgate.netinoe.ro

| Potential Application | Key Property | Relevant Component |

| Organic Field-Effect Transistors (OFETs) | Tunable semiconductivity | Oxime-modified polypyrrole backbone |

| Electrochromic Devices | Color change with voltage | Polypyrrole redox states |

| Organic Solar Cells | Charge transport | Conjugated polymer system |

| Light-Emitting Diodes (OLEDs) | Electroluminescence | Functionalized polypyrrole |

Utilization as Sorbents for Metal Ions

There is a significant environmental need for efficient materials that can remove toxic heavy metal ions from water. rsc.orgresearchgate.net Polypyrrole-based materials have shown considerable promise as adsorbents due to the ability of the nitrogen atoms in the polymer chain to chelate metal ions. researchgate.netnih.gov The introduction of oxime groups onto the polypyrrole backbone could significantly enhance this capability.

Oxime groups are well-known chelating agents for a variety of metal ions. acs.orgmdpi.commdpi.com A polymer made from this compound would present a high density of these chelating sites, in addition to the binding sites on the polypyrrole backbone itself. This dual-functionality could lead to sorbents with high capacity and selectivity for specific heavy metals like lead, mercury, or cadmium. mdpi.com Such materials could be prepared as powders, films, or composites and used in water treatment systems. rsc.org The electrochemical activity of the polypyrrole component could even allow for the electrochemical detection and subsequent release of the captured ions, enabling the regeneration and reuse of the sorbent material. mdpi.com

Components in Biosensing and Electrochemical Devices

The combination of electrical conductivity and chemical functionality makes oxime-modified polypyrrole an excellent candidate for developing electrochemical sensors and biosensors. nih.govmdpi.commdpi.com In this context, the polypyrrole acts as a transducer, converting a chemical recognition event into a measurable electrical signal. nih.govcapes.gov.br

The oxime group on the surface of a polypyrrole electrode can be used as a versatile anchor point for the immobilization of biomolecules such as enzymes, antibodies, or DNA. nih.govmdpi.com For example, an enzyme could be covalently attached to the oxime groups. The resulting biosensor could then detect the substrate of that enzyme with high specificity. The binding of the target analyte would cause a change in the local environment of the polypyrrole film, leading to a detectable change in its conductivity, potential, or current. mdpi.comnih.gov

Moreover, the oxime group itself may interact directly with certain analytes, offering a route to reagentless sensors. The development of such sensors is a growing field, with applications ranging from medical diagnostics to environmental monitoring. nih.govmdpi.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel Catalytic Systems for Pyrrole (B145914) Oxime Transformations

The transformation of oximes into other valuable functional groups is a cornerstone of synthetic chemistry, with reactions like the Beckmann rearrangement being of particular importance for producing amides. ijprajournal.com For 1-(1H-pyrrol-2-yl)ethan-1-one oxime, the development and application of novel catalytic systems for such transformations is a primary area for future investigation.

Current research often relies on classical methods that may require harsh conditions. The future lies in employing sophisticated catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions. For instance, the photo-Beckmann rearrangement, which can be triggered by UV light, presents an intriguing pathway for transforming pyrrole oxime esters. researchgate.net Research should focus on developing photocatalysts that can facilitate this reaction with higher yields and selectivity, potentially under visible light to enhance the method's green credentials.

Furthermore, metal-catalyzed reactions represent a significant opportunity. While gold (AuCl₃) has been used for the cycloisomerization of β-alkynyl hydrazones to form pyrrole derivatives, its application to pyrrole oxime transformations is yet to be explored. acs.org Similarly, copper-on-carbon (Cu/C) catalysts have proven effective in synthesizing pyrroles from dihydro-1,2-oxazines, suggesting their potential utility in reactions involving the oxime group attached to the pyrrole ring. rsc.org A systematic study of various transition metal catalysts (e.g., based on palladium, rhodium, iridium, or copper) could uncover new reaction pathways, such as C-H activation or cross-coupling reactions, using the oxime as a directing group or a reactive handle.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Target Transformation | Potential Advantages |

| Photocatalysts (e.g., Ru(II), Ir(III) complexes) | Photo-Beckmann Rearrangement | Mild conditions, high selectivity, use of light as a traceless reagent. nih.gov |

| Lewis/Brønsted Acids | Beckmann Rearrangement | Catalytic turnover, potential for enantioselective variants. |

| Copper-based Catalysts (e.g., Cu/C) | Rearrangement, Cyclization | Heterogeneous, recyclable, potential for one-pot synthesis. rsc.org |

| Gold-based Catalysts (e.g., AuCl₃) | Cycloisomerization, Addition Reactions | High efficiency for alkyne and allene (B1206475) transformations. acs.org |

| Palladium-based Catalysts | Cross-coupling Reactions | C-H functionalization of the pyrrole ring directed by the oxime group. |

Development of Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. ijprajournal.comnih.gov The development of environmentally benign methodologies for the synthesis of this compound and its derivatives is a critical challenge.

Traditional oxime synthesis often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in an alcohol solution, which may use volatile organic solvents and require a base. ijprajournal.com Future research should prioritize the development of synthetic routes that minimize waste and environmental impact. One promising approach is the use of green solvents, such as water or water-ethanol mixtures, which have been successfully employed for the synthesis of other polyfunctionalized pyrroles. nih.gov

Another key area is the exploration of metal-free catalytic systems. The use of natural acids as catalysts for oxime formation presents a sustainable and economical alternative to conventional methods. ijprajournal.com Furthermore, solvent-free reaction conditions, potentially utilizing solid-supported catalysts like potassium fluoride (B91410) on alumina, could significantly reduce the environmental footprint of the synthesis. ijprajournal.com A comprehensive evaluation of different green reaction media and catalysts would be instrumental in developing a truly sustainable process for producing this compound.

Table 2: Comparison of Synthetic Methodologies for Oxime Formation

| Parameter | Traditional Method | Potential Green Method |

| Solvent | Alcohols (e.g., Ethanol) | Water, Water-Ethanol mixtures, or solvent-free. nih.gov |

| Catalyst | Stoichiometric base | Catalytic natural acids, solid-supported catalysts. ijprajournal.com |

| Energy Input | Reflux/Heating | Room temperature or microwave irradiation. |

| Byproducts | Salt waste | Minimal or recyclable byproducts. |

| Overall Efficiency | Moderate to high | Potentially higher atom economy and lower E-factor. |

Expansion of Pyrrole Oxime Applications in Emerging Fields of Chemical Science

The pyrrole nucleus is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govchemicalbook.com Derivatives of this compound are well-positioned to contribute to several emerging fields of chemical science, yet their potential remains largely unexplored.

Medicinal Chemistry: Pyrrole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com The oxime functionality can act as a bioisostere for other groups or as a key pharmacophore itself. Future research should focus on synthesizing libraries of compounds derived from this compound and screening them for various biological targets. For example, pyrrole-based compounds have been investigated as inhibitors of protein kinases and as potassium-competitive acid blockers (P-CABs). nih.govacs.org The unique electronic and steric properties of the oxime group could lead to novel inhibitors with improved potency and selectivity.

Materials Science: The π-electron-rich nature of the pyrrole ring makes it an attractive building block for organic semiconducting materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The introduction of an oxime group could modulate the electronic properties, stability, and processability of these materials. Research could be directed towards synthesizing polymers or small molecules incorporating the this compound moiety and evaluating their performance in electronic devices.

Biomedical Applications: Pyrrole- and porphyrin-derived nanoparticles have shown promise in theranostics, combining diagnostic imaging with therapeutic action. nih.gov The oxime group can be used as a ligation point to attach other molecules, such as targeting ligands, imaging agents, or photosensitizers. For instance, (E)-pyrene oxime esters have been shown to intercalate into and photo-cleave DNA, suggesting the potential for developing light-activated therapeutic agents based on the pyrrole oxime scaffold. researchgate.net

Table 3: Emerging Application Areas for this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors, P-CABs, Antibacterials | Pyrrole is a known pharmacophore; the oxime can modulate binding and pharmacokinetic properties. nih.govacs.orgmdpi.com |

| Materials Science | Organic Semiconductors (for OFETs, OPVs) | Modifies electronic properties and stability of π-conjugated systems. acs.org |

| Biomedical Engineering | Theranostic Nanoparticles | Serves as a versatile linker for attaching imaging and therapeutic moieties. nih.gov |

| Supramolecular Chemistry | Chemsensors, Molecular Switches | The oxime group can participate in hydrogen bonding and coordinate with metal ions; potential for photochromic systems. rsc.org |

By systematically addressing these research directions, the scientific community can fully harness the synthetic versatility and functional potential of this compound, paving the way for new discoveries in catalysis, green chemistry, and materials science.

Q & A

Q. What are the challenges in scaling up oxime synthesis while maintaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.